5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole
CAS No.: 17274-68-9
Cat. No.: VC21015235
Molecular Formula: C14H17BrN2
Molecular Weight: 293.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17274-68-9 |
---|---|
Molecular Formula | C14H17BrN2 |
Molecular Weight | 293.2 g/mol |
IUPAC Name | 5-bromo-3-(2-pyrrolidin-1-ylethyl)-1H-indole |
Standard InChI | InChI=1S/C14H17BrN2/c15-12-3-4-14-13(9-12)11(10-16-14)5-8-17-6-1-2-7-17/h3-4,9-10,16H,1-2,5-8H2 |
Standard InChI Key | OTKDIZOYQXFTDK-UHFFFAOYSA-N |
SMILES | C1CCN(C1)CCC2=CNC3=C2C=C(C=C3)Br |
Canonical SMILES | C1CCN(C1)CCC2=CNC3=C2C=C(C=C3)Br |
Introduction
Chemical Structure and Properties
Molecular Architecture
5-Bromo-3-[2-(pyrrolidin-1-yl)ethyl]-1H-indole features a bicyclic indole core structure consisting of a benzene ring fused to a pyrrole ring system. The compound is characterized by several key structural elements that define its chemical behavior. The presence of a bromine atom at the 5-position of the indole enhances its reactivity profile and influences its biological activity potential . Additionally, the compound contains a pyrrolidine moiety (a five-membered nitrogen-containing ring) connected to the indole scaffold via an ethyl linker at the 3-position .
Physical and Chemical Characteristics
The compound presents a well-defined chemical identity with the molecular formula C₁₄H₁₇BrN₂ . Its structure can be represented through the standardized InChI notation: InChI=1/C14H17BrN2/c15-12-3-4-14-13(9-12)11(10-16-14)5-8-17-6-1-2-7-17/h3-4,9-10,16H,1-2,5-8H2 . This notation precisely defines the arrangement of atoms and bonds within the molecule.
Key Properties Table
Property | Value/Description |
---|---|
CAS Number | 17274-68-9 |
Molecular Formula | C₁₄H₁₇BrN₂ |
Molecular Weight | Approximately 293.21 g/mol |
Physical State | Solid at room temperature |
Lipophilicity | Moderate to high (due to aromatic and aliphatic components) |
Structural Features | Indole core with bromine at 5-position; pyrrolidine connected via ethyl linker |
Solubility | Likely soluble in organic solvents; limited water solubility |
Basic Centers | Nitrogen atoms in both pyrrolidine and indole rings |
Pharmacological Properties and Mechanisms
Receptor Interactions
The structural composition of 5-Bromo-3-[2-(pyrrolidin-1-yl)ethyl]-1H-indole suggests potential interactions with various biological targets. The indole scaffold is known to interact with numerous receptors in biological systems, particularly those involved in neurotransmission pathways. The presence of nitrogen atoms in both the pyrrolidine and indole rings confers basic properties to the molecule, which may influence its ability to interact with acidic binding sites in receptor proteins .
Synthesis and Preparation Methodologies
Purification Considerations
The purification of 5-Bromo-3-[2-(pyrrolidin-1-yl)ethyl]-1H-indole likely requires chromatographic techniques to achieve high purity levels necessary for research applications. The compound is typically available with a minimum purity of 95%, suggesting established purification protocols exist for its commercial production .
Quantity | Price (EUR) |
---|---|
250mg | €333.00 |
500mg | €376.00 |
1g | €574.00 |
2g | €928.00 |
Note: Pricing information as of data collection date
Regulatory Considerations
As indicated in available documentation, 5-Bromo-3-[2-(pyrrolidin-1-yl)ethyl]-1H-indole may be classified as a controlled product in certain jurisdictions, suggesting potential regulatory restrictions on its acquisition and use . Researchers interested in working with this compound should be aware of applicable regulations and obtaining necessary approvals.
Comparative Analysis with Structural Analogs
Structural Relationships
5-Bromo-3-[2-(pyrrolidin-1-yl)ethyl]-1H-indole shares structural similarities with several compounds that have established pharmacological activities. These related compounds include:
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Tryptamine derivatives - with the indole-ethylamine core structure
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Serotonergic agents - particularly those containing substituted indole scaffolds
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Neuroreceptor ligands - especially those targeting monoamine receptors
Structure-Activity Differentiation
The specific arrangement of functional groups in 5-Bromo-3-[2-(pyrrolidin-1-yl)ethyl]-1H-indole distinguishes it from related compounds. The bromine substituent at the 5-position alters the electronic properties of the indole ring, potentially affecting receptor binding profiles and metabolic stability compared to unsubstituted analogs.
Analytical Characterization Methods
Identification Techniques
Analytical characterization of 5-Bromo-3-[2-(pyrrolidin-1-yl)ethyl]-1H-indole typically employs multiple complementary techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry for molecular weight verification and fragmentation pattern analysis
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Infrared Spectroscopy for functional group identification
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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